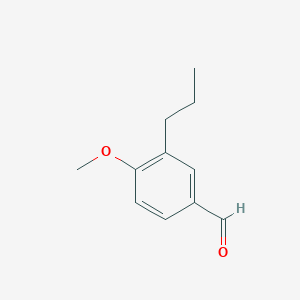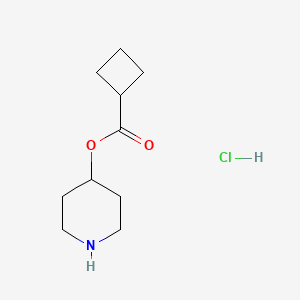
2-(6-(三氟甲基)吡啶-2-基)乙酸
描述
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 1000565-32-1 . It has a molecular weight of 205.14 . This compound is used in the preparation of Oxadiazole derivatives as microbicides .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1-dimethylethyl [6-(trifluoromethyl)-2-pyridinyl]acetate with triethylsilane in dichloromethane, followed by the addition of trifluoroacetic acid . The reaction is stirred overnight at room temperature, and the product is obtained as a yellow solid .It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point and density are not available in the search results.
科学研究应用
作为杀菌剂的恶二唑衍生物的制备
该化合物用于合成恶二唑衍生物,这些衍生物以其杀菌特性而闻名 .
有机合成中的中间体
它作为有机合成中重要的原料和中间体,尤其是在农药、制药和染料领域 .
农作物保护产品的合成
在它的衍生物中,2,3-二氯-5-(三氟甲基)吡啶 (2,3,5-DCTF) 用于生产多种农作物保护产品,需求量很大 .
安全和危害
The compound has the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
It is used in the preparation of oxadiazole derivatives, which are known to have various biological activities .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Result of Action
Its derivatives have shown potential effects on suppressing the production of collagen in vitro .
生化分析
Biochemical Properties
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group can enhance the binding affinity of the compound to the active site of the enzyme, leading to potential inhibition or modulation of enzyme activity. Additionally, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy balance .
Molecular Mechanism
At the molecular level, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme. Additionally, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of activity. In in vitro studies, the long-term effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid on cellular function have been observed, including changes in cell viability and proliferation. In in vivo studies, the compound’s stability and degradation can influence its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid in animal models can vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic balance and homeostasis .
Transport and Distribution
Within cells and tissues, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to plasma proteins can influence the compound’s distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid can impact its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, localization to the nucleus can enable interactions with transcription factors and other DNA-binding proteins, influencing gene expression. Similarly, localization to the mitochondria can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOGLABYJEOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694930 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000565-32-1 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
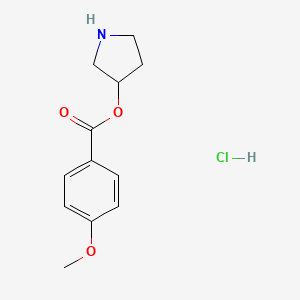

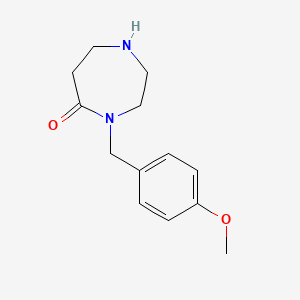
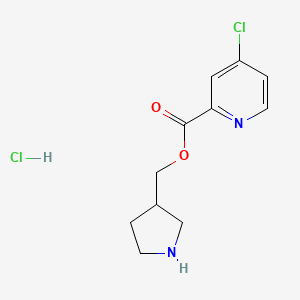
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
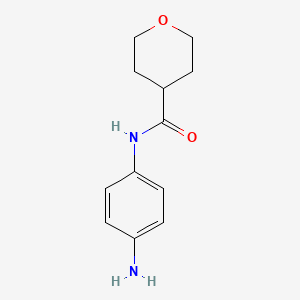
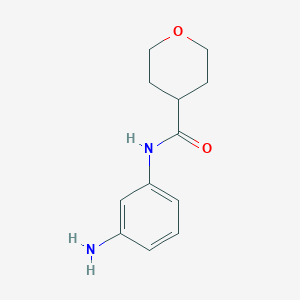


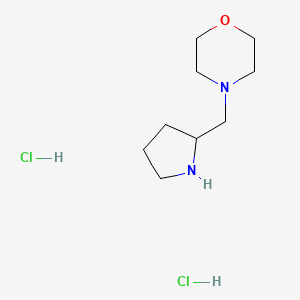
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
